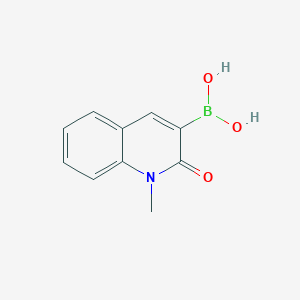
(1-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)boronic acid is a boronic acid derivative of quinoline. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The quinoline moiety in this compound adds to its potential biological and pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)boronic acid typically involves the reaction of 1-methyl-2-oxo-1,2-dihydroquinoline with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent . The reaction conditions are generally mild, making it suitable for a wide range of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .
化学反应分析
Types of Reactions
(1-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The quinoline moiety can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives.
科学研究应用
(1-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (1-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)boronic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by forming reversible covalent bonds with active site residues . The quinoline moiety can interact with various biological pathways, contributing to its pharmacological effects .
相似化合物的比较
Similar Compounds
4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic acid: Similar structure but with an acetic acid group instead of a boronic acid group.
2-Oxo-1,2-dihydroquinoline-3-carboxylic acid: Similar quinoline core but with a carboxylic acid group.
Uniqueness
(1-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and potential biological activities. The boronic acid group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .
属性
分子式 |
C10H10BNO3 |
|---|---|
分子量 |
203.00 g/mol |
IUPAC 名称 |
(1-methyl-2-oxoquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C10H10BNO3/c1-12-9-5-3-2-4-7(9)6-8(10(12)13)11(14)15/h2-6,14-15H,1H3 |
InChI 键 |
IGSNVZXBASAVJD-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=CC=CC=C2N(C1=O)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


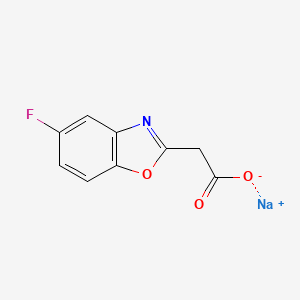
aminehydrochloride](/img/structure/B13464642.png)
![2-[(2-Aminoethyl)sulfanyl]-6-(3-methoxyphenyl)-3,4-dihydropyrimidin-4-one dihydrochloride](/img/structure/B13464650.png)
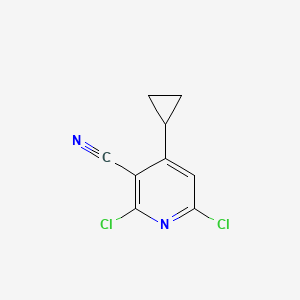
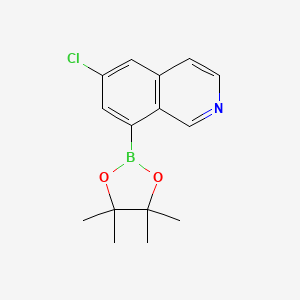
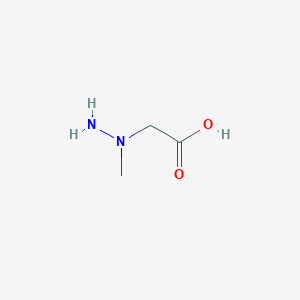

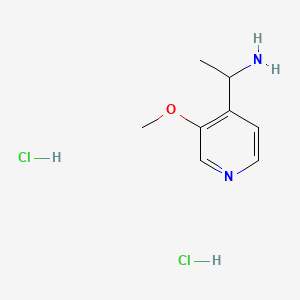

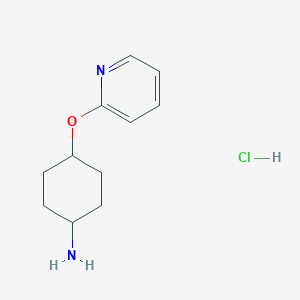


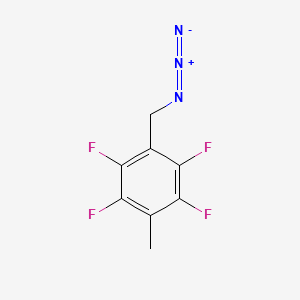
![9-Bromo-3-oxaspiro[5.5]undecane](/img/structure/B13464725.png)
